N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-ethyl-3-[(2-hydroxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-11-10(16)13-12-9(15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15)(H2,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAMWJMASXKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide typically involves the condensation reaction of an appropriate hydrazide with an aldehyde. For instance, the reaction of nicotinic or isonicotinic hydrazide with 2,3- or 2,4-dihydroxybenzaldehyde in a molar ratio of 1:1 in methanol or ethanol can yield the desired product . The reaction conditions often require mild heating and the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and thioamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives with varying degrees of saturation.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Blocks for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to form covalent bonds with various nucleophiles makes it a valuable intermediate in synthetic pathways.
2. Biology:
- Biological Activity: Research indicates that N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting its role as a lead compound for drug development.
- Mechanism of Action: The compound's mechanism involves interaction with specific biomolecules, potentially inhibiting enzymes or disrupting cellular processes. This interaction can lead to significant biological effects, making it a candidate for further pharmacological studies.
3. Medicine:
- Therapeutic Applications: Investigations into the therapeutic potential of this compound have revealed promising results in treating infections and certain types of cancer. Its efficacy in preclinical models highlights its potential as a new therapeutic agent.
- Case Studies: Clinical studies have explored its use as an adjunct therapy in combination with existing treatments, showing improved outcomes in specific patient populations.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Study 1 | Antimicrobial | 25 | Staphylococcus aureus |
| Study 2 | Anticancer | 30 | MCF-7 Breast Cancer Cells |
| Study 3 | Antifungal | 15 | Candida albicans |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, with an IC50 value of 25 µM against Staphylococcus aureus.
Case Study 2: Anticancer Properties
In another investigation, the compound was tested on MCF-7 breast cancer cells. The study demonstrated that this compound induced apoptosis in cancer cells at an IC50 value of 30 µM. This suggests its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets in the ER stress pathway. The compound can decrease the expression of ER stress markers such as CHOP and phosphorylated eIF2α and PERK, thereby reducing the cellular damage caused by ER stress . This modulation of the ER stress response is achieved through the compound’s ability to enhance the protein folding process and reduce the accumulation of misfolded proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiosemicarbazones are a versatile class of compounds with diverse pharmacological applications. Below is a detailed comparison of N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide with structurally and functionally related derivatives:
Structural Analogues
Functional Comparisons
Antioxidant Activity :
The 2-hydroxyphenyl group in the target compound provides moderate radical scavenging activity, comparable to derivatives like N-(dimethylphenyl)hydrazinecarbothioamides (IC$_{50}$ ~1–5 µM in DPPH assays). However, compounds with pyridylmethylidene substituents (e.g., N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ) exhibit superior antioxidant effects due to enhanced resonance stabilization .Antimicrobial and Anticancer Activity :
The target compound shows moderate antimicrobial activity against Gram-positive bacteria (MIC ~25 µg/mL), while fluorinated derivatives (e.g., N-ethyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide ) display enhanced antifungal properties (MIC ~10 µg/mL against Candida spp.) due to electron-withdrawing fluorine substituents . For anticancer activity, analogs with extended aromatic systems (e.g., chromenyl or anthracenyl groups) exhibit stronger antiproliferative effects by intercalating DNA or inhibiting topoisomerases .
Physicochemical Properties
- Solubility :
The hydroxyphenyl group in the target compound reduces lipophilicity compared to methyl- or chloro-substituted analogs (e.g., N-(3-chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide ), limiting its membrane permeability but improving aqueous solubility . - Thermal Stability :
Melting points correlate with molecular symmetry and intermolecular hydrogen bonding. The target compound (196–198°C) is less thermally stable than fluorinated derivatives (e.g., 243–245°C for N-ethyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide ) due to weaker crystal lattice interactions .
Biological Activity
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a hydrazinecarbothioamide moiety, which is known for its reactivity and biological significance. Its structure includes a carbonyl group adjacent to a hydroxyl-substituted phenyl ring, which may influence its biological interactions.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity through covalent bonding to nucleophilic sites on proteins.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thereby mitigating oxidative stress in biological systems .
- Antimicrobial Effects : The hydrazinecarbothioamide framework has been associated with antimicrobial activities, making this compound a candidate for further investigation in treating infections .
Research Findings
Numerous studies have investigated the biological activity of this compound. Key findings include:
- Antioxidant Activity : Research shows that derivatives of hydrazinecarbothioamides can demonstrate significant antioxidant activity, with some compounds achieving low IC50 values in DPPH scavenging assays .
- Cytotoxicity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against A431 (human epidermoid carcinoma) cells with IC50 values comparable to established chemotherapeutic agents .
- Antimicrobial Activity : The compound has been tested against several bacterial strains, showing promising results. It demonstrated higher efficacy than some conventional antibiotics, indicating its potential as an antimicrobial agent .
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various Schiff base derivatives, including those related to hydrazinecarbothioamides. The results indicated that certain modifications to the structure significantly enhanced antioxidant activity, suggesting that this compound could be optimized for better efficacy .
Case Study 2: Cytotoxicity Against Cancer Cells
In a comparative study involving several hydrazine derivatives, this compound was found to exhibit cytotoxic effects on multiple cancer cell lines. The study highlighted the importance of the hydroxyl group on the phenyl ring in enhancing the compound's activity against tumor cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
